2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole

Physicochemical profiling Lead optimization ADME prediction

2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole (CAS 324540-81-0) is a heterocyclic small molecule (C15H9BrClN3OS, MW 394.67 g/mol) comprising an imidazo[1,2-a]pyridine core disubstituted with bromine at position 3 and chlorine at position 6, linked via a methylthio bridge to a benzo[d]oxazole moiety. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated activity across anticancer, antiulcer, antimicrobial, and bromodomain inhibition programs.

Molecular Formula C15H9BrClN3OS
Molecular Weight 394.67
CAS No. 324540-81-0
Cat. No. B2846513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole
CAS324540-81-0
Molecular FormulaC15H9BrClN3OS
Molecular Weight394.67
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br
InChIInChI=1S/C15H9BrClN3OS/c16-14-11(18-13-6-5-9(17)7-20(13)14)8-22-15-19-10-3-1-2-4-12(10)21-15/h1-7H,8H2
InChIKeyRPMKVZZZLJKKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole (CAS 324540-81-0): Structural Identity and Compound Class Definition for Research Procurement


2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole (CAS 324540-81-0) is a heterocyclic small molecule (C15H9BrClN3OS, MW 394.67 g/mol) comprising an imidazo[1,2-a]pyridine core disubstituted with bromine at position 3 and chlorine at position 6, linked via a methylthio bridge to a benzo[d]oxazole moiety . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated activity across anticancer, antiulcer, antimicrobial, and bromodomain inhibition programs [1][2]. The dual-halogen substitution pattern (3-Br, 6-Cl) distinguishes this compound from mono-substituted analogs and may confer differentiated physicochemical and binding properties relevant to structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why In-Class Imidazo[1,2-a]pyridine-Benzoxazole Analogs Cannot Substitute for CAS 324540-81-0 in SAR and Lead Optimization Programs


Within the imidazo[1,2-a]pyridine-benzoxazole hybrid chemotype, minor substituent variations produce substantial differences in molecular properties critical to binding, selectivity, and pharmacokinetics. The target compound bears a unique dual-halogen pattern (3-Br plus 6-Cl) that is absent in the four closest commercially available analogs: the 3-bromo-only analog (CAS 302935-71-3), the 6-chloro-only analog (CAS 314746-66-2), the 3-chloro-only analog, and the completely unsubstituted parent scaffold (CAS 314746-64-0) . Halogen substitution at the 6-position of imidazo[1,2-a]pyridine has been shown to modulate electronic properties and metabolic stability, while 3-position bromination introduces both steric bulk and halogen-bonding capacity that can alter target engagement profiles [1]. Substituting any of these analogs for the target compound in a SAR study, biochemical assay, or patent exemplification would introduce uncontrolled variables in lipophilicity (ΔLogP), molecular weight (ΔMW up to 113 g/mol), and potential off-target interactions, undermining data reproducibility and structure-activity conclusions.

Quantitative Differentiation Evidence for 2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole (CAS 324540-81-0) vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. Mono-Halogenated and Unsubstituted Analogs

The target compound (MW 394.67, C15H9BrClN3OS) is differentiated from its four closest analogs by a higher molecular weight and calculated lipophilicity arising from its dual-halogen substitution pattern. The 3-bromo-only analog (CAS 302935-71-3, MW 360.23, ΔMW = +34.44 g/mol) and the 6-chloro-only analog (CAS 314746-66-2, MW 315.78, ΔMW = +78.89 g/mol) lack the second halogen, while the unsubstituted parent (CAS 314746-64-0, MW 281.33, ΔMW = +113.34 g/mol) bears no halogens . The presence of both electron-withdrawing bromine (σ_m ≈ 0.39) and chlorine (σ_m ≈ 0.37) substituents modulates the electron density of the imidazo[1,2-a]pyridine core, affecting both reactivity and target binding potential in ways that single-halogen or unsubstituted analogs cannot replicate.

Physicochemical profiling Lead optimization ADME prediction

Halogen-Bonding Capacity: 3-Bromo Substituent as a Differentiating Structural Feature for Target Engagement

The 3-bromo substituent on the imidazo[1,2-a]pyridine core introduces a σ-hole donor capable of engaging in halogen bonding with target protein backbone carbonyls or side-chain Lewis bases, a feature absent in the 3-chloro analog and 3-unsubstituted analogs [1]. The calculated polarizability of bromine (≈3.05 ų) exceeds that of chlorine (≈2.18 ų) by approximately 40%, translating to a stronger halogen-bond donor capacity in the target compound relative to the 3-chloro-substituted comparator [2]. The 6-chloro substituent further differentiates the electronic landscape of the bicyclic core, creating a distinct electrostatic potential surface that cannot be achieved with mono-halogenated or non-halogenated variants [3].

Halogen bonding Structure-based drug design Molecular recognition

Imidazo[1,2-a]pyridine-Benzoxazole Hybrid Scaffold: Class-Level Evidence for Antiulcer and Gastric Cytoprotective Activity

A series of imidazo[1,2-a]pyridinylbenzoxazoles was synthesized and tested for anti-stress ulcer activity in rats, with several compounds demonstrating superior activity to reference drugs sucralfate, cimetidine, and ranitidine [1]. Some compounds exhibited potent protective activity against ethanol-induced gastric lesions. A subsequent electron-topological (ET) SAR study identified the specific pharmacophoric fragment within the imidazo[1,2-a]pyridinyl-2-alkylaminobenzoxazole scaffold responsible for anti-stress ulcer activity, enabling quantitative structure-activity predictions [2]. While the target compound (CAS 324540-81-0) was not directly tested in these studies, it shares the core imidazo[1,2-a]pyridine-benzoxazole hybrid architecture connected via a thioalkyl linker that is characteristic of this active series.

Antiulcer activity Gastric cytoprotection H2-receptor antagonism

Dual-Halogen Imidazo[1,2-a]pyridine Core as a Versatile Synthetic Intermediate for Late-Stage Functionalization

The 3-bromo substituent on imidazo[1,2-a]pyridines serves as a competent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 6-chloro substituent can undergo orthogonal nucleophilic aromatic substitution or further cross-coupling under differentiated conditions [1]. This dual reactivity contrasts with mono-halogenated analogs: the 3-bromo-only analog (CAS 302935-71-3) offers only one cross-coupling site (position 3), the 6-chloro-only analog (CAS 314746-66-2) offers only one site (position 6), and the unsubstituted parent (CAS 314746-64-0) requires electrophilic halogenation prior to functionalization [2]. The sequential or orthogonal derivatization potential of the target compound enables efficient library synthesis for SAR exploration, reducing the number of synthetic steps required to access diverse analogs compared to iterative mono-functionalization approaches.

Synthetic chemistry Cross-coupling Library synthesis

Medicinal Chemistry Relevance: Imidazo[1,2-a]pyridine as a Privileged Scaffold with Broad Biological Annotation

The imidazo[1,2-a]pyridine scaffold is extensively validated as a privileged structure in medicinal chemistry, with demonstrated activity across multiple target classes including kinases (c-Met, VEGFR2, ALK), bromodomains (CBP/P300), and GPCRs (dopamine D4) [1]. A comprehensive review cataloged the scaffold's activity across anticancer, antimicrobial, anti-inflammatory, and CNS indications [2]. The benzo[d]oxazole moiety, when connected via a thioalkyl linker, has been specifically explored in antituberculosis screening and anticancer programs . The target compound's dual-halogen substitution pattern (3-Br, 6-Cl) provides an underexplored SAR vector within this well-precedented chemotype, making it a valuable probe for target classes where halogen substitution has been shown to modulate potency and selectivity (e.g., EGFR inhibition, where halogenated imidazo[1,2-a]pyridines have demonstrated IC50 values as low as 0.067 µM against MCF-7 cells and EGFR IC50 of 0.2 µM) [3].

Privileged scaffold Kinase inhibition Bromodomain inhibition

Recommended Research and Industrial Application Scenarios for 2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole (CAS 324540-81-0)


Medicinal Chemistry SAR Exploration: Dual-Halogen Vector for Kinase and Bromodomain Inhibitor Optimization

This compound is best deployed as a key intermediate in structure-activity relationship campaigns targeting kinase (EGFR, c-Met, VEGFR2) or bromodomain (CBP/P300) inhibition programs, where the imidazo[1,2-a]pyridine scaffold has demonstrated nanomolar potency in published studies [1]. The dual-halogen substitution (3-Br, 6-Cl) provides an unexplored SAR vector; researchers can leverage the differentiated reactivity of the two halogens for sequential cross-coupling to rapidly generate diverse analog libraries and probe substituent effects on potency, selectivity, and ADME properties. The established EGFR inhibitory activity of imidazo[1,2-a]pyridine-benzoxazole hybrids (EGFR IC50 as low as 0.072 µM) provides a quantitative benchmark against which new analogs derived from this compound can be compared [1].

Gastrointestinal Drug Discovery: Building on Validated Antiulcer Pharmacophore

The imidazo[1,2-a]pyridinylbenzoxazole scaffold has demonstrated in vivo anti-stress ulcer activity superior to clinical standards sucralfate, cimetidine, and ranitidine in rat models [2]. This compound offers a structurally differentiated entry point into this validated pharmacophore, with the dual-halogen pattern enabling exploration of electronic and steric effects on gastric cytoprotective activity. The electron-topological SAR model published for this series [3] provides a computational framework for predicting whether the 3-Br/6-Cl substitution pattern will enhance or modulate antiulcer activity relative to previously characterized analogs.

Chemical Biology Tool Compound: Halogen-Bonding Probe for Target Engagement Studies

The 3-bromo substituent provides measurable halogen-bond donor capacity (Br polarizability ≈ 3.05 ų) that can be exploited as a molecular recognition element in protein-ligand interaction studies [4]. This compound is suitable for use as a tool compound in biophysical assays (X-ray crystallography, ITC, SPR) where halogen bonding contributions to binding enthalpy and selectivity are being interrogated. The 6-chloro substituent serves as an internal control, enabling comparison of halogen-bonding (3-Br) vs. non-halogen-bonding (6-Cl) interactions within the same molecule [5].

Diversity-Oriented Synthesis: Orthogonal Derivatization Platform for Library Production

The presence of two chemically differentiated halogen handles (3-Br optimized for Pd-catalyzed cross-coupling; 6-Cl amenable to both cross-coupling and nucleophilic aromatic substitution) positions this compound as an efficient starting material for diversity-oriented synthesis [6]. Medicinal chemistry teams can execute sequential, orthogonal derivatization at the 3- and 6-positions without intermediate protection/deprotection steps, significantly reducing the synthetic step count for library production compared to mono-halogenated or non-halogenated scaffold analogs. This is particularly valuable for hit-to-lead and lead optimization campaigns requiring rapid analog generation.

Quote Request

Request a Quote for 2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.